N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and a thioacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the benzimidazole derivative with a suitable thioacetic acid derivative.
Final Coupling: The final step involves coupling the 2,4-dimethoxyphenyl group with the thioacetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide: can be compared with other thioacetamide derivatives and benzimidazole-containing compounds.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
Structural Features: The presence of both the benzimidazole ring and the thioacetamide moiety in the same molecule.
Biological Activity: Unique biological activities compared to other similar compounds, potentially leading to different therapeutic applications.
Properties
Molecular Formula |
C23H21N3O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-28-17-12-13-19(21(14-17)29-2)24-22(27)15-30-23-25-18-10-6-7-11-20(18)26(23)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,24,27) |
InChI Key |
DQJGBNXZWLMRSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4)OC |
Origin of Product |
United States |
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